N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Overview
Description
“N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide” is a chemical compound with the molecular formula C13H11F3N2O3S and a molecular weight of 332.3 . It is characterized by the presence of a trifluoromethyl group and a pyridin-2-yl group attached to a benzenesulfonamide core .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenesulfonamide core with a trifluoromethyl group and a pyridin-2-yl group . The trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 332.3 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Medicinal Chemistry Applications
- HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives have shown potential in HIV-1 infection prevention. These small molecular antagonists target the CCR5 receptor, crucial in the HIV infection process (Cheng De-ju, 2015).
- Anti-Inflammatory, Anticancer, and Antiviral Properties : Some derivatives of N-Methyl-4-benzenesulfonamide have been synthesized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds showed significant biological activities in various assays (Ş. Küçükgüzel et al., 2013).
Material Science and Chemistry
- Electrochemical Synthesis and Crystal Structures : Derivatives of N-Methyl-4-benzenesulfonamide have been used in the electrochemical synthesis of metal complexes, which are studied for their crystal and molecular structures (Mari´a L. Dura´n et al., 1997).
- Photophysical and Photochemical Properties : These compounds have been investigated for their photophysical and photochemical properties, particularly in the context of photosensitizing abilities suitable for photocatalytic applications (Gülen Atiye Öncül et al., 2021).
Organic Chemistry
- Catalysis in Organic Reactions : N-Methyl-4-benzenesulfonamide derivatives have been employed as ligands in catalytic reactions, such as transfer hydrogenation of ketones. These studies explore the efficiency and mechanism of these catalysts in various organic reactions (A. Ruff et al., 2016).
Mechanism of Action
Biochemical Pathways
Given the potential target of action, it’s plausible that this compound could affect pathways related to energy production and metabolism, specifically those involving mitochondrial function .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to changes in cellular energy production and potentially disrupt normal cell function .
Properties
IUPAC Name |
N-methyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)11-4-2-10(3-5-11)21-12-8-9(6-7-18-12)13(14,15)16/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNWHLBFKWRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154884 | |
Record name | Benzenesulfonamide, N-methyl-4-[[4-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-25-3 | |
Record name | Benzenesulfonamide, N-methyl-4-[[4-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-methyl-4-[[4-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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